molecular formula C32H28N2O B4623764 1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine

1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine

Cat. No. B4623764
M. Wt: 456.6 g/mol
InChI Key: RXPJKEAZMHOLBI-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine, also known as DPP6, is a chemical compound that has been the subject of much scientific research. This compound has shown potential in various applications, including as a tool for studying the function of ion channels in the brain and as a potential treatment for certain neurological disorders. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mallesha and Mohana (2011) explored the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their antimicrobial and antioxidant activities. Through a nucleophilic substitution reaction, various derivatives were synthesized and characterized. Among these, the compound 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine showed significant antimicrobial activity against bacterial and fungal strains. Another compound, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, demonstrated moderate antioxidant activity, as assessed by the 2,2-diphenyl-1-picrylhydrazyl assay method (Mallesha & Mohana, 2011).

Improved Synthetic Method

Wu Qiuye (2005) focused on developing an improved synthetic method for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, a cetirizine hydrochloride intermediate. The method involved using chlorobenzene and benzoyl chloride as starting reagents, followed by a three-step reaction process that included reduction. This method was found to be economical, practical, and suitable for industrialization due to its higher yield and recovery rate (Wu Qiuye, 2005).

Cytochrome P450 Enzyme Involvement

The study by Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the involvement of cytochrome P450 enzymes. The research identified specific enzymes responsible for metabolizing Lu AA21004 into various metabolites, providing insights into its metabolic pathways and potential interactions with other substances in the body (Hvenegaard et al., 2012).

Extended-Action Cocaine-Abuse Therapeutic Agents

Lewis et al. (1999) explored the synthesis and evaluation of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and its analogs as potential extended-action cocaine-abuse therapeutic agents. The study aimed to identify compounds with the ability to bind to the dopamine transporter and inhibit dopamine uptake, contributing to the development of therapeutic agents for cocaine abuse (Lewis et al., 1999).

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O/c35-32(30-20-18-27(19-21-30)17-16-26-10-4-1-5-11-26)34-24-22-33(23-25-34)31(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-15,18-21,31H,22-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJKEAZMHOLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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